molecular formula C12H14N2O2 B1392991 Ethyl 2-[[cyano(phenyl)methyl]amino]acetate CAS No. 405292-37-7

Ethyl 2-[[cyano(phenyl)methyl]amino]acetate

Cat. No.: B1392991
CAS No.: 405292-37-7
M. Wt: 218.25 g/mol
InChI Key: WTEMNGSNMIPHPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[[cyano(phenyl)methyl]amino]acetate is an organic compound with a complex structure that includes a cyano group, a phenyl group, and an amino ester

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-[[cyano(phenyl)methyl]amino]acetate can be synthesized through the reaction of ethyl cyanoacetate with an appropriate amine. One common method involves heating the desired amine with ethyl cyanoacetate in a solvent such as dimethylformamide (DMF) or ethanol. The reaction typically requires elevated temperatures to proceed efficiently .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[[cyano(phenyl)methyl]amino]acetate can undergo various chemical reactions, including:

    Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions.

    Condensation Reactions: The ester group can react with aldehydes or ketones in condensation reactions.

    Reduction Reactions: The cyano group can be reduced to an amine under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Condensation: Aldehydes or ketones in the presence of a base like piperidine.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the cyano group can yield primary amines, while condensation reactions can produce various substituted esters.

Scientific Research Applications

Ethyl 2-[[cyano(phenyl)methyl]amino]acetate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound can be used in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Material Science: It can be used in the synthesis of polymers and other materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 2-[[cyano(phenyl)methyl]amino]acetate involves its interaction with various molecular targets. The cyano group can act as an electrophile, while the ester and amino groups can participate in hydrogen bonding and other interactions. These properties make it a versatile compound in both chemical reactions and biological systems.

Comparison with Similar Compounds

Similar Compounds

    Ethyl cyanoacetate: A simpler ester with similar reactivity.

    Phenylacetonitrile: Contains a cyano group and a phenyl group but lacks the ester functionality.

    N-Phenylglycine: Contains an amino group and a phenyl group but lacks the cyano group.

Uniqueness

Ethyl 2-[[cyano(phenyl)methyl]amino]acetate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable in various fields, from organic synthesis to pharmaceuticals.

Properties

IUPAC Name

ethyl 2-[[cyano(phenyl)methyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-2-16-12(15)9-14-11(8-13)10-6-4-3-5-7-10/h3-7,11,14H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTEMNGSNMIPHPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(C#N)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-[[cyano(phenyl)methyl]amino]acetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-[[cyano(phenyl)methyl]amino]acetate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-[[cyano(phenyl)methyl]amino]acetate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Ethyl 2-[[cyano(phenyl)methyl]amino]acetate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-[[cyano(phenyl)methyl]amino]acetate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-[[cyano(phenyl)methyl]amino]acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.